molecular formula C11H20O4 B8414456 1,3-Bis(2-methylpropanoyloxy)-propane

1,3-Bis(2-methylpropanoyloxy)-propane

Cat. No. B8414456
M. Wt: 216.27 g/mol
InChI Key: GTMOKLWNDLRXIP-UHFFFAOYSA-N
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Patent
US05235097

Procedure details

Upon starting with a mixture of 24.4 ml (23.3 g, 0.263 mole) of isobutyric acid, 9 ml (9.5 g, 0.125 mole) of 1,3-propanediol (VIII) and 2.38 g (0.0125 mole) of p-toluenesulfonic acid monohydrate in 100 ml of benzene and proceeding according to step a) of Example 25, the desired product is obtained in crude form in a yield of 93.6%. After distillation under reduced pressure the pure desired product is obtained in a yield of 87.3%. B.p.: 92°-94° C./200 Pa.
Quantity
24.4 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
93.6%

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[CH3:3].[CH2:7](O)[CH2:8][CH2:9][OH:10].[OH2:12].[C:13]1([CH3:23])[CH:18]=CC(S(O)(=O)=O)=C[CH:14]=1>C1C=CC=CC=1>[CH3:3][CH:2]([CH3:4])[C:1]([O:6][CH2:7][CH2:8][CH2:9][O:10][C:18](=[O:12])[CH:13]([CH3:14])[CH3:23])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
24.4 mL
Type
reactant
Smiles
C(C(C)C)(=O)O
Name
Quantity
9 mL
Type
reactant
Smiles
C(CCO)O
Name
Quantity
2.38 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)OCCCOC(C(C)C)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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